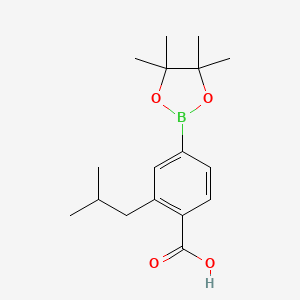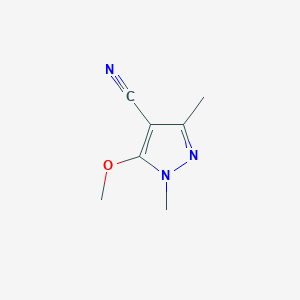![molecular formula C32H54O2S2Sn2 B1529785 (4,8-双((2-乙基己基)氧基)苯并[1,2-b:4,5-b']二噻吩-2,6-二基)双(三甲基锡烷) CAS No. 1160823-78-8](/img/structure/B1529785.png)
(4,8-双((2-乙基己基)氧基)苯并[1,2-b:4,5-b']二噻吩-2,6-二基)双(三甲基锡烷)
概述
描述
(4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) is an organic compound with the molecular formula C26H38O2S2. This compound is notable for its use in organic electronics, particularly in the development of organic photovoltaic cells and organic field-effect transistors. Its unique structure, which includes benzo[1,2-b:4,5-b’]dithiophene and trimethylstannane groups, contributes to its desirable electronic properties.
科学研究应用
(4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) has several applications in scientific research:
Organic Photovoltaics: Used as a building block in the synthesis of donor-acceptor polymers for organic solar cells.
Organic Field-Effect Transistors: Employed in the fabrication of organic semiconductors for transistors.
Material Science: Investigated for its potential in creating new materials with unique electronic properties.
Biological Studies: Explored for its interactions with biological molecules and potential biomedical applications.
作用机制
Target of Action
It is known that this compound is used in the field of organic electronics, particularly in the fabrication of organic photovoltaic devices .
Mode of Action
It is known to be used in the construction of copolymers for organic electronics . The compound’s interaction with its targets likely involves electronic interactions that facilitate charge transfer, a critical process in organic photovoltaic devices .
Biochemical Pathways
Its role is more related to the physical properties and performance of organic electronic devices .
Result of Action
The result of the action of (4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) is the improved performance of organic electronic devices, particularly organic photovoltaic devices . It contributes to the efficiency of these devices, as evidenced by the power conversion efficiencies reported in the literature .
Action Environment
The action of (4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) can be influenced by various environmental factors. These may include the conditions under which the organic electronic devices are fabricated and operated, such as temperature, humidity, and light exposure .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) typically involves the following steps:
Formation of the Benzo[1,2-b4,5-b’]dithiophene Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzo[1,2-b:4,5-b’]dithiophene core.
Introduction of the (2-ethylhexyl)oxy Groups: The benzo[1,2-b:4,5-b’]dithiophene core is then functionalized with (2-ethylhexyl)oxy groups through etherification reactions.
Attachment of Trimethylstannane Groups: Finally, the trimethylstannane groups are introduced via a stannylation reaction, typically using trimethyltin chloride as the stannylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow processes can enhance the efficiency and scalability of the synthesis.
化学反应分析
Types of Reactions
(4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
(4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b4,5-b’]dithiophene): Lacks the trimethylstannane groups but shares the same core structure.
(4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b4,5-b’]dithiophene-2,6-diyl)bis(trimethylsilane): Similar structure but with trimethylsilane groups instead of trimethylstannane.
Uniqueness
The presence of trimethylstannane groups in (4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) makes it unique compared to its analogs. These groups provide distinct reactivity and functionalization possibilities, making the compound highly versatile for various applications in organic electronics and material science.
属性
IUPAC Name |
[4,8-bis(2-ethylhexoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O2S2.6CH3.2Sn/c1-5-9-11-19(7-3)17-27-23-21-13-15-30-26(21)24(22-14-16-29-25(22)23)28-18-20(8-4)12-10-6-2;;;;;;;;/h13-14,19-20H,5-12,17-18H2,1-4H3;6*1H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMOZDBOAIICDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=C2C=C(SC2=C(C3=C1SC(=C3)[Sn](C)(C)C)OCC(CC)CCCC)[Sn](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54O2S2Sn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729039 | |
| Record name | {4,8-Bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']bisthiene-2,6-diyl}bis(trimethylstannane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
772.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160823-78-8 | |
| Record name | 1,1′-[4,8-Bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160823-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4,8-Bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']bisthiene-2,6-diyl}bis(trimethylstannane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,8-Bis[(2-ethylhexyl)oxy]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) in the context of organic solar cells?
A1: (4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) likely serves as a monomer in the synthesis of conjugated polymers. [] These polymers are crucial components of the active layer in organic solar cells, responsible for absorbing light and facilitating the movement of charge carriers, ultimately contributing to energy conversion efficiency.
Q2: What can be inferred about the properties of materials synthesized using (4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) from the title of the research paper?
A2: The title mentions "Conjugated Materials Based on Benzodithiophene - Benzothiazole." [] This suggests that (4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane), containing a benzodithiophene unit, is likely reacted with a benzothiazole-containing compound to form a conjugated polymer. These polymers are known for their semiconducting properties, desirable for applications in organic solar cells.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
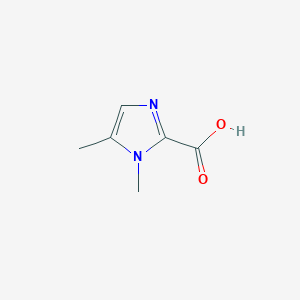



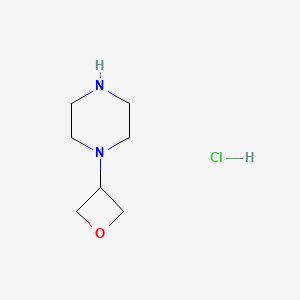
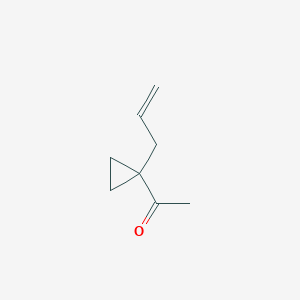
![7-tert-butyl 1-methyl 5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate](/img/structure/B1529713.png)

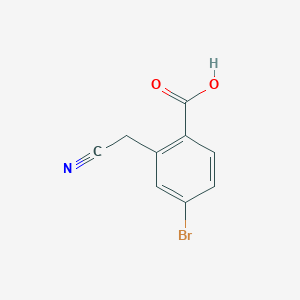

![6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine](/img/structure/B1529721.png)
